2-(4-Carboxy-3-fluorophenyl)-5-fluorobenzoic acid
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Overview
Description
2-(4-Carboxy-3-fluorophenyl)-5-fluorobenzoic acid is an organic compound with a molecular formula of C14H8F2O4. This compound features two fluorine atoms and two carboxylic acid groups attached to a benzene ring, making it a diacidic molecule. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxy-3-fluorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups may be further oxidized to form other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Carboxy-3-fluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-Carboxy-3-fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity.
Comparison with Similar Compounds
- 4-Carboxy-3-fluorobenzeneboronic acid
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Comparison: Compared to similar compounds, 2-(4-Carboxy-3-fluorophenyl)-5-fluorobenzoic acid has unique properties due to the presence of two fluorine atoms and two carboxylic acid groups. This combination enhances its reactivity and makes it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-carboxy-4-fluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-8-2-4-9(11(6-8)14(19)20)7-1-3-10(13(17)18)12(16)5-7/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOHQCYTCPHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690927 |
Source
|
Record name | 3',4-Difluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-00-7 |
Source
|
Record name | 3',4-Difluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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